Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane
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Overview
Description
Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a dec-1-en-4-yloxymethyl group. Organotin compounds are widely used in organic synthesis due to their versatility and reactivity. This particular compound is notable for its applications in various chemical reactions and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane typically involves the reaction of tributyltin hydride with an appropriate alkene or alkyne under radical conditions. The reaction is often catalyzed by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The general reaction scheme can be represented as follows:
Bu3SnH+RCH=CH2→Bu3SnCH2CH2R
Industrial Production Methods
Industrial production of this compound may involve large-scale radical reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer radical initiators and optimized reaction conditions can enhance yield and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
Reduction Reactions: Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane can undergo reduction reactions, particularly in the presence of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the butyl groups can be replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Stille coupling reactions, where it acts as a source of the vinyl anion equivalent.
Common Reagents and Conditions
Radical Initiators: AIBN, benzoyl peroxide
Reducing Agents: LiAlH4, sodium borohydride (NaBH4)
Catalysts: Palladium catalysts for Stille coupling
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling, the product is typically a substituted alkene or alkyne.
Scientific Research Applications
Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound is explored for its potential in drug development, especially in the synthesis of bioactive molecules.
Material Science: It is used in the preparation of organotin polymers and other materials with unique properties.
Catalysis: The compound serves as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane involves the formation of radicals through homolytic cleavage of the tin-hydrogen bond. This radical can then participate in various reactions, such as addition to alkenes or alkynes, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- Tributyl(methoxymethoxy)methylstannane
- Tributyl(1-ethoxyvinyl)stannane
- Tributyl(vinyl)stannane
Uniqueness
Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other organotin compounds, it offers unique advantages in terms of stability and ease of handling, making it a valuable reagent in organic synthesis and research applications.
Properties
CAS No. |
113352-43-5 |
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Molecular Formula |
C23H48OSn |
Molecular Weight |
459.3 g/mol |
IUPAC Name |
tributyl(dec-1-en-4-yloxymethyl)stannane |
InChI |
InChI=1S/C11H21O.3C4H9.Sn/c1-4-6-7-8-10-11(12-3)9-5-2;3*1-3-4-2;/h5,11H,2-4,6-10H2,1H3;3*1,3-4H2,2H3; |
InChI Key |
WRFKSXRPGWIVGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC=C)OC[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
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